4-(2-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine
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Overview
Description
4-(2-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their functionalization and coupling. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques such as parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient production of complex heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(2-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and morpholine derivatives, such as:
- 6-(4-((1-(phenylsulfonyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine
- 6-(4-(pyridin-2-yl)piperazin-1-yl)phenanthridine
Uniqueness
What sets 4-(2-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-3-18-4-6-19(7-5-18)30(27,28)26-10-8-25(9-11-26)21-22-17(2)16-20(23-21)24-12-14-29-15-13-24/h4-7,16H,3,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIMTCNEWGWSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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